2-(2-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound features a 2-fluorophenoxy group linked via an acetamide scaffold to a sulfonylethyl moiety, which is further connected to a 4-(pyridin-2-yl)piperazine ring.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c20-16-5-1-2-6-17(16)28-15-19(25)22-9-14-29(26,27)24-12-10-23(11-13-24)18-7-3-4-8-21-18/h1-8H,9-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATBKXLGLSPCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with serotonin (5-ht) receptors. These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
Compounds with similar structures have been shown to inhibit the reuptake of serotonin (5-ht), thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonin signaling.
Biochemical Pathways
The compound likely affects the serotoninergic pathway given its potential interaction with serotonin receptors. Enhanced serotonin signaling can have various downstream effects, including mood elevation and reduced anxiety.
Biological Activity
2-(2-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound’s biological activity can be attributed to several mechanisms:
- Anticonvulsant Activity : Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit anticonvulsant properties. Studies have shown that these compounds can interact with benzodiazepine receptors, which play a critical role in modulating neuronal excitability and seizure activity .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. For instance, similar compounds have demonstrated the ability to suppress tumor growth in various cancer models, indicating potential effectiveness in cancer therapy .
- Neuroprotective Effects : The piperazine moiety has been associated with neuroprotective effects, potentially providing benefits in treating central nervous system disorders. This is particularly relevant given the structural similarities with known neuroprotective agents .
Anticonvulsant Activity
A study assessing the anticonvulsant activity of piperazine derivatives found that certain compounds exhibited significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The most active derivatives showed an IC50 value indicating effective seizure protection at doses between 100 mg/kg and 300 mg/kg .
Anticancer Activity
In vitro studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines, including glioblastoma and breast cancer cells. For example, one study reported an IC50 value of approximately 45.2 μM for a related derivative against U87 glioblastoma cells, suggesting substantial anticancer potential .
Case Study 1: Anticonvulsant Efficacy
In a controlled experiment involving animal models, a derivative structurally similar to this compound was tested for its anticonvulsant properties. Results indicated a dose-dependent response where higher doses led to increased seizure protection, with notable efficacy at 300 mg/kg administered intraperitoneally .
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of piperazine derivatives included testing against various cancer cell lines. The results demonstrated that specific substitutions on the piperazine ring significantly enhanced cytotoxicity. The study concluded that modifications leading to increased lipophilicity were correlated with improved cell membrane permeability and cytotoxic effects on cancer cells .
Comparative Analysis of Biological Activities
| Activity Type | Compound Structure Similarity | IC50 Value (μM) | Effectiveness |
|---|---|---|---|
| Anticonvulsant | Piperazine derivatives | 100 - 300 | High |
| Anticancer | Piperazine derivatives | 45.2 | Moderate to High |
| Neuroprotective | Piperazine-related compounds | Not specified | Potentially High |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, derivatives of piperazine and pyridine have shown promise as inhibitors of specific kinases involved in cancer progression. The target mechanisms include:
- Inhibition of phosphodiesterase enzymes.
- Modulation of tyrosine kinase activity.
A study highlighted the synthesis of pyridazine derivatives that demonstrated effective inhibition against cancer cell lines, suggesting that 2-(2-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide could offer similar therapeutic benefits .
Anti-inflammatory Properties
The presence of the sulfonamide group is associated with anti-inflammatory effects. Compounds containing this moiety have been documented to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The compound's interaction with inflammatory mediators could provide insights into its potential use in clinical settings .
Neuropharmacological Effects
Piperazine derivatives are known for their psychoactive properties. The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This area warrants further investigation to assess its efficacy in treating neuropsychiatric disorders .
Case Study 1: Anticancer Activity
A series of novel piperazine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that some compounds showed IC50 values comparable to established chemotherapeutics, suggesting that modifications to the piperazine structure could yield potent anticancer agents .
Case Study 2: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of sulfonamide-containing compounds, several derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs .
Comparative Data Table
The following table summarizes key compounds related to This compound , highlighting their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperazine + Fluorophenyl | Anticancer (IC50: 25 µM) |
| Compound B | Sulfonamide + Pyridine | Anti-inflammatory (Cytokine inhibition) |
| Compound C | Piperazine + Acetamide | Neuropharmacological effects |
Chemical Reactions Analysis
Acetamide Group Reactivity
The acetamide group (-NHCOCH₃) undergoes characteristic reactions:
-
Hydrolysis : Under acidic or basic conditions, the acetamide hydrolyzes to form 2-(2-fluorophenoxy)acetic acid and ethylamine derivatives.
-
Nucleophilic Substitution : The carbonyl carbon reacts with nucleophiles (e.g., Grignard reagents) to form ketones or tertiary alcohols .
Sulfonamide Linker Reactivity
The sulfonamide (-SO₂NH-) group participates in:
-
Hydrolysis : Requires harsh conditions (e.g., concentrated HCl at reflux) to yield sulfonic acid and amine derivatives:
Stability under physiological conditions makes it valuable for drug design.
-
Salt Formation : The sulfonamide nitrogen reacts with acids (e.g., HCl) to form water-soluble salts, enhancing bioavailability .
Piperazine Ring Reactivity
The piperazine moiety exhibits nitrogen-centered reactivity:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides:
-
Protonation : The secondary amines protonate under acidic conditions, improving solubility for salt formation .
Fluorophenoxy Group Reactivity
The 2-fluorophenoxy group undergoes:
-
Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs substituents to the ortho/para positions. Halogenation or nitration occurs under standard EAS conditions.
-
Nucleophilic Aromatic Substitution (NAS) : Limited due to fluorine’s poor leaving-group ability but feasible with strong nucleophiles (e.g., -NH₂ at high temperatures) .
Pyridinyl Group Reactivity
The pyridin-2-yl substituent participates in:
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic coupling reactions .
-
Hydrogenation : Reduces to piperidine under H₂/Pd-C, altering the molecule’s aromaticity and biological activity .
Stability Under Physiological Conditions
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
- 2-(2-methoxyphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide (): Replaces fluorine with a methoxy group, increasing steric bulk and reducing electronegativity. The pyrrolidine-sulfonyl group (vs.
- 2-(2-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide (): Substitutes fluorine with a methyl group, enhancing lipophilicity but reducing hydrogen-bonding capacity. Similar pyridinyl-piperazine-sulfonyl backbone suggests comparable target selectivity but differing pharmacokinetics due to substituent polarity .
Piperazine Ring Modifications
Heterocyclic Systems in Sulfonyl/Ethyl Acetamide Moieties
Pharmacological and Docking Data
- ACE2-Targeting Analogs (): Analog N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide showed a docking score of -5.51 kcal/mol, indicating moderate binding. The target compound’s fluorine atom could improve binding affinity via electronegative interactions .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution between 4-(pyridin-2-yl)piperazine and a sulfonyl chloride derivative.
- Step 2 : Coupling the sulfonyl intermediate with 2-(2-fluorophenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide bond.
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization by LC-MS and ¹H/¹³C NMR .
Microwave-assisted synthesis may reduce reaction times for intermediates, as demonstrated in analogous acetamide derivatives .
Basic: How is structural characterization validated for this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the fluorophenoxy group (¹⁹F NMR) and piperazine-sulfonyl connectivity (¹H NMR, δ ~3.2–3.5 ppm for piperazine protons).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₂FN₄O₄S, [M+H]⁺ calculated: 429.1295).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as seen in related N-(sulfonylphenyl)acetamide structures .
Advanced: What experimental designs are optimal for studying its receptor-binding kinetics?
Answer:
- Radioligand Binding Assays : Use [³H]-labeled analogs to quantify affinity for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂). Include controls for nonspecific binding (e.g., 10 μM spiperone).
- Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors on sensor chips to measure association/dissociation rates (kₐ, kᵦ). Buffer optimization (e.g., HEPES with 0.005% Tween-20) minimizes aggregation artifacts .
- Data Analysis : Fit binding curves using nonlinear regression (e.g., one-site vs. two-site models in GraphPad Prism) and validate with Schild plots for competitive antagonism .
Advanced: How can contradictions in pharmacological data (e.g., IC₅₀ variability) be resolved?
Answer:
Potential factors and mitigation strategies:
- Assay Conditions : Variability in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength may alter ligand-receptor interactions. Standardize protocols across labs .
- Cell Line Differences : Compare receptor expression levels (e.g., HEK293 vs. CHO cells) via qPCR. Use isogenic cell lines for consistency .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human vs. rat CYP450 isoforms) to explain discrepancies in in vitro vs. in vivo efficacy .
Advanced: What strategies optimize in vivo pharmacokinetic studies?
Answer:
- Dosing Regimen : Administer via intravenous (IV) and oral routes to calculate bioavailability (e.g., AUC₀–24h). Use saline with 5% DMSO for solubility.
- Tissue Distribution : Perform LC-MS/MS quantification in brain, liver, and plasma. Normalize data to tissue weight and extraction efficiency .
- Metabolite Identification : Collect bile/urine samples and analyze via UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards .
Basic: What computational tools predict solubility and logP for this compound?
Answer:
- LogP Prediction : Use ChemAxon’s MarvinSuite or ACD/Labs with atomic contribution methods. Experimental validation via shake-flask (n-octanol/water partition) is critical due to the sulfonyl group’s polarity .
- Solubility : Employ the Hansen Solubility Parameters (HSPiP) software. For aqueous solubility, perform equilibrium solubility assays in PBS (pH 7.4) with 24-hour agitation .
Advanced: How are molecular interactions with target proteins modeled?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with receptor structures (PDB: e.g., 5-HT₁A, 7E2Z). Include flexible residues in the binding pocket (e.g., Asp116, Phe361).
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (CHARMM36 force field) for 100 ns. Analyze RMSD and hydrogen-bond occupancy (e.g., sulfonyl-O⋯Lys334) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies. Compare with experimental ΔG from ITC .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-PDA : Use a C18 column (5 μm, 4.6 × 250 mm) with gradient elution (ACN/0.1% TFA). Monitor purity at λ = 254 nm; target ≥95% .
- Elemental Analysis (EA) : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability (e.g., decomposition >200°C) .
Advanced: How to design a robust SAR study for analogs?
Answer:
- Core Modifications : Synthesize derivatives with (a) varied aryloxy groups (e.g., 3-fluoro vs. 2-chloro), (b) piperazine substitutions (e.g., 4-methyl vs. 4-cyclopropyl).
- Data Collection : Measure IC₅₀ against primary and off-target receptors. Use PCA (Principal Component Analysis) to cluster compounds by activity profiles .
- Statistical Validation : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., Hammett σ) with potency .
Advanced: What protocols validate target engagement in disease models?
Answer:
- In Vivo Electrophysiology : Record neuronal firing rates in rodent prefrontal cortex after compound administration (e.g., 5 mg/kg, i.p.). Compare with selective receptor antagonists .
- PET Imaging : Develop ¹⁸F-labeled analogs and quantify brain uptake in non-human primates. Co-administer a blocking agent to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
